- Enantioselective Approach to 13a-Methylphenanthroindolizidine Alkaloids, Journal of Organic Chemistry, 2012, 77(18), 7981-7987

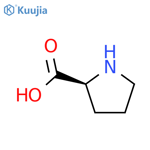

Cas no 97538-67-5 ((3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one)

![(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one structure](https://fr.kuujia.com/scimg/cas/97538-67-5x500.png)

97538-67-5 structure

Nom du produit:(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one

Numéro CAS:97538-67-5

Le MF:C7H8Cl3NO2

Mégawatts:244.502919197083

MDL:MFCD08274464

CID:91143

PubChem ID:253660382

(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Propriétés chimiques et physiques

Nom et identifiant

-

- (3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one

- (2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3.3.0]octan-4-one

- (3R-cis)-Tetrahydro-3-trichloromethyl-1H,3H-pyrrolo[1,2-c]oxazol-1-one

- (3R)-TRICHLOROMETHYL-CIS-TETRAHYDROPYRROLO[1,2-C]OXAZOL-1-ONE

- (3R,7AS)-3-(Trichloromethyl)tetrahydropyrrolo-[1,2-c]oxazol-1(3H)-one

- (3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one

- (2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3,3,0]octane-4-one

- (3R,7aS)-3-(trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one

- C7H8Cl3NO2

- GWQBXRYSVSZLSL-UJURSFKZSA-N

- SB22734

- VC30668

- (3R,7aS)-Tetrahydro-3-(trichloromethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one (ACI)

- 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-(trichloromethyl)-, (3R-cis)- (ZCI)

- AKOS016003683

- (3R,7aS)-3-(trichloromethyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-1-one

- AS-11205

- (2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3.3.0]octan-4-one, >=98.0% (AT)

- 1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(trichloromethyl)-,(3r,7as)-

- CS-0035467

- (3R,7aS)-3-(trichloromethyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one

- (3r,7as)-3-(trichloromethyl)-tetrahydropyrrolo[1,2-c]oxazol-1(3h)-one

- T2902

- SCHEMBL1054805

- (3R,7aS)-3-trichloromethyl-tetrahydro-pyrrolo[1,2-c]oxazol-1-one

- Tetrahydro-(3R)-trichloromethyl-cis-tetrahydropyrrolo[1,2-c]oxazol-1-one

- MFCD08274464

- 97538-67-5

- (2R,5S)-2-Trichloromethyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one

-

- MDL: MFCD08274464

- Piscine à noyau: 1S/C7H8Cl3NO2/c8-7(9,10)6-11-3-1-2-4(11)5(12)13-6/h4,6H,1-3H2/t4-,6+/m0/s1

- La clé Inchi: GWQBXRYSVSZLSL-UJURSFKZSA-N

- Sourire: C([C@H]1OC(=O)[C@@H]2CCCN12)(Cl)(Cl)Cl

Propriétés calculées

- Qualité précise: 242.96200

- Masse isotopique unique: 242.962

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 0

- Complexité: 240

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 2

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 29.5

- Nombre d'tautomères: 2

- Le xlogp3: 2.5

- Charge de surface: 0

Propriétés expérimentales

- Couleur / forme: Cristal sans odeur

- Dense: 1.59±0.1 g/cm3 (20 ºC 760 Torr),

- Point de fusion: 109.0 to 113.0 deg-C

- Point d'ébullition: 338.6 °C at 760 mmHg

- Point d'éclair: 158.6 °C

- Indice de réfraction: 1.573

- Solubilité: Légèrement soluble (2,7 G / l) (25 ºC),

- Le PSA: 29.54000

- Le LogP: 1.64180

- Solubilité: Pas encore déterminé

- Activités optiques: [α]/D 29 to 34°, c = 2 in toluene

(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Informations de sécurité

- Numéro de transport des marchandises dangereuses:NONH for all modes of transport

- Wgk Allemagne:3

- Conditions de stockage:Stockage à 0 - 5 ° C

(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJ1012-100G |

(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one |

97538-67-5 | 97% | 100g |

¥ 1,848.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJ1012-5G |

(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one |

97538-67-5 | 97% | 5g |

¥ 198.00 | 2023-04-12 | |

| ChemScence | CS-0035467-25g |

(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one |

97538-67-5 | 25g |

$124.0 | 2022-04-26 | ||

| TRC | T895760-2.5g |

(2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3.3.0]octan-4-one |

97538-67-5 | 2.5g |

$ 95.00 | 2022-06-02 | ||

| Apollo Scientific | OR316050-25g |

(3R)-Trichloromethyl-cis-Tetrahydropyrrolo[1,2-c]oxazol-1-one |

97538-67-5 | 98% | 25g |

£68.00 | 2024-07-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R160945-5g |

(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one |

97538-67-5 | >98.0%(GC) | 5g |

¥244.90 | 2023-09-01 | |

| TRC | T895760-250mg |

(2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3.3.0]octan-4-one |

97538-67-5 | 250mg |

$ 50.00 | 2022-06-02 | ||

| Chemenu | CM109240-50g |

(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one |

97538-67-5 | 97% | 50g |

$216 | 2021-08-06 | |

| abcr | AB205756-10 g |

Tetrahydro-(3R)-trichloromethyl-cis-tetrahydropyrrolo[1,2-c]oxazol-1-one, 98%; . |

97538-67-5 | 98% | 10 g |

€154.90 | 2023-07-20 | |

| abcr | AB205756-100 g |

Tetrahydro-(3R)-trichloromethyl-cis-tetrahydropyrrolo[1,2-c]oxazol-1-one, 98%; . |

97538-67-5 | 98% | 100 g |

€715.10 | 2023-07-20 |

(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Solvents: Chloroform ; reflux

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Solvents: Chloroform ; reflux

Référence

- Synthesis and crystal structure of N-formyl-L-proline benzylamide, Xibei Shifan Daxue Xuebao, 2010, 46(5), 64-67

Synthetic Routes 3

Conditions de réaction

1.1 Solvents: Chloroform ; reflux

Référence

- The first enantioselective approach to 13a-methyl-14-hydroxyphenanthroindolizidine alkaloids - Synthetic studies towards hypoestestatin 2, European Journal of Organic Chemistry, 2013, 2013(10), 1979-1985

Synthetic Routes 4

Conditions de réaction

1.1 Solvents: Chloroform ; 6 h, reflux

Référence

- Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE), Tetrahedron, 2005, 61(42), 10018-10035

Synthetic Routes 5

Conditions de réaction

1.1 Solvents: Chloroform ; 6 h, reflux

Référence

- First total synthesis of ent-asperparaline C and assignment of the absolute configuration of asperparaline C, Chemical Communications (Cambridge, 2019, 55(27), 3931-3934

Synthetic Routes 6

Conditions de réaction

1.1 Solvents: Ethyl acetate ; reflux

Référence

- A Convergent Synthesis of Enantiopure Open-Chain, Cyclic, and Fluorinated α-Amino Acids, Organic Letters, 2016, 18(8), 1888-1891

Synthetic Routes 7

Conditions de réaction

1.1 Solvents: Chloroform ; 6 h, reflux

Référence

- Pentacyclic indole derivatives as antiviral agents and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C virus infection, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Solvents: Acetonitrile

Référence

- A highly practical RCM approach towards a molecular building kit of spirocyclic reverse turn mimics, Chemistry - A European Journal, 2006, 12(24), 6315-6322

Synthetic Routes 9

Conditions de réaction

1.1 Solvents: Chloroform ; 4.5 h, reflux

Référence

- Synthesis of enantiopure 5.7-spirodiamines: (S)-1,7-diazaspiro[4.6]undecane and related compounds, Tetrahedron: Asymmetry, 2005, 16(12), 2075-2080

Synthetic Routes 10

Conditions de réaction

1.1 Solvents: Acetonitrile ; 19.5 h, rt

Référence

- Design and stereoselective synthesis of ProM-2: A spirocyclic diproline mimetic with polyproline type II (PPII) helix conformation, Chemistry - A European Journal, 2015, 21(23), 8464-8470

Synthetic Routes 11

Conditions de réaction

1.1 Solvents: Acetonitrile ; rt; 3 h, 85 °C

Référence

- Preparation of pyrrolidine-2-carboxamide compounds for treating neuronal microglia inflammation, China, , ,

Synthetic Routes 12

Conditions de réaction

1.1 Solvents: Chloroform ; 20 °C; 3 h, reflux

Référence

- Synthesis of chiral diamines using novel 2-trichloromethyloxazolidin-4-one precursors derived from 5-oxo-proline and proline, Tetrahedron: Asymmetry, 2002, 13(20), 2229-2234

Synthetic Routes 13

Conditions de réaction

1.1 Solvents: Acetonitrile ; 19.5 h, rt

Référence

- Structural mimetics of proline-rich peptides and use of same, World Intellectual Property Organization, , ,

Synthetic Routes 14

Conditions de réaction

1.1 Solvents: Chloroform ; 6 h, reflux

Référence

- Preparation of analogs of glycyl-prolyl-glutamate as neuroprotective agents, World Intellectual Property Organization, , ,

Synthetic Routes 15

Conditions de réaction

1.1 Solvents: Chloroform

Référence

- Use of (S)-5-(2-methylpyrrolidin-2-yl)-1H-tetrazole as a novel and enantioselective organocatalyst for the aldol reaction, European Journal of Organic Chemistry, 2008, (1), 164-170

Synthetic Routes 16

Conditions de réaction

1.1 Solvents: Acetonitrile ; 2.5 h, rt

Référence

- Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide Mimetics, Journal of Organic Chemistry, 2006, 71(1), 97-102

Synthetic Routes 17

Conditions de réaction

1.1 Solvents: Acetonitrile ; rt; 3 h, 85 °C

Référence

- Preparation of pyrrolidine-2-carboxamide derivative in inhibiting inflammation of microglia, China, , ,

Synthetic Routes 18

Conditions de réaction

1.1 Reagents: Acetic acid Solvents: Toluene ; 6 h, 57 - 63 °C

Référence

- Process for preparation of α-methyl-L-proline, World Intellectual Property Organization, , ,

Synthetic Routes 19

Conditions de réaction

1.1 Solvents: Acetonitrile ; overnight, rt

Référence

- Click chemistry. A straightforward route to decorated prolines, Synlett, 2007, (18), 2882-2884

(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Raw materials

(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Preparation Products

(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Littérature connexe

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

97538-67-5 ((3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one) Produits connexes

- 1148-11-4(Carbobenzoxyproline)

- 13288-57-8(H-Lys(Boc)-OtBu.HCl)

- 13726-84-6(Boc-Glu(OtBu)-OH)

- 14406-17-8((2S)-2-(tert-butoxycarbonylamino)-5-methoxy-5-oxo-pentanoic acid;N-cyclohexylcyclohexanamine)

- 7149-65-7(Ethyl (2S)-5-oxopyrrolidine-2-carboxylate)

- 1913-12-8(N-Boc-L-Aspartic Acid 4-tert-Butyl Ester Dicyclohexylammonium Salt)

- 3705-42-8(Z-Glu-OBzl)

- 13726-69-7(Boc-Hyp-OH)

- 2812-46-6(tert-butyl (2S)-pyrrolidine-2-carboxylate)

- 6404-31-5((2R)-1-benzyloxycarbonylpyrrolidine-2-carboxylic acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:97538-67-5)(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one

Pureté:99%/99%

Quantité:10g/100g

Prix ($):165.0/252.0